Sodium methylesculetin acetate presents as a light grey amorphous powder at standard atmospheric conditions [1] [2]. The compound exhibits a characteristic light grey coloration that distinguishes it from its crystalline counterparts in the coumarin derivative family [1]. Unlike many pharmaceutical and cosmetic compounds that display distinct odors or taste profiles, sodium methylesculetin acetate demonstrates minimal organoleptic characteristics under normal handling conditions [3]. The powder form facilitates easy incorporation into various formulation matrices, making it particularly suitable for cosmetic and oral care applications where aesthetic and sensory properties are paramount [3].
The amorphous nature of the compound contributes to its enhanced solubility characteristics compared to crystalline forms of similar compounds [1]. This physical state results from the specific manufacturing and purification processes employed in its synthesis, which prevent the formation of ordered crystalline structures [4]. The light grey appearance is attributed to the electronic structure of the coumarin backbone and the presence of the sodium acetate moiety, which influences light absorption and scattering properties [1] [2].
At standard temperature and pressure conditions (25°C, 1 atmosphere), sodium methylesculetin acetate maintains a stable solid state [1] [2]. The compound demonstrates excellent stability in ambient atmospheric conditions, showing no tendency toward deliquescence or efflorescence under normal humidity ranges [5]. This stability is attributed to the ionic nature of the sodium salt, which provides structural integrity through electrostatic interactions between the sodium cations and the deprotonated carboxylate groups [6] [7].
The solid-state stability extends across a wide range of environmental conditions typically encountered in manufacturing and storage environments. Temperature variations within the range of 15-30°C do not affect the physical integrity of the compound, maintaining its powder characteristics without phase transitions or morphological changes [5]. The compound retains its solid state up to temperatures significantly above ambient conditions, though specific melting point data requires further experimental determination [5].
Sodium methylesculetin acetate exhibits a bulk density of 1.483 g/cm³ at 20°C, indicating a relatively compact molecular packing arrangement despite its amorphous nature [5]. This density value is consistent with other sodium carboxylate compounds and reflects the molecular weight and ionic interactions within the solid matrix [5]. The density measurement provides important information for formulation calculations and process design considerations in industrial applications.
The particle morphology of sodium methylesculetin acetate is characterized by irregular, non-uniform shapes typical of amorphous powders [1]. Particle size distribution analysis reveals a heterogeneous size range, with particles spanning from submicron to several micrometers in diameter [1]. The amorphous structure results in particles with varied surface textures and geometries, contributing to the compound's dissolution and mixing properties [1] [2].
Surface area measurements indicate a relatively high specific surface area compared to crystalline analogs, enhancing the compound's reactivity and dissolution kinetics [1]. The particle morphology directly influences flow properties, with the irregular shapes contributing to moderate cohesiveness and requiring appropriate handling techniques during processing and formulation [1] [2].
Sodium methylesculetin acetate demonstrates exceptional aqueous solubility, with reported values exceeding 1×10⁶ mg/L in pure water at ambient temperature [8] [9]. This extraordinarily high solubility is attributed to the ionic nature of the compound, where the sodium cation and the carboxylate anion interact favorably with water molecules through ion-dipole interactions [9] [10]. The extensive hydrogen bonding network formed between the hydroxyl groups on the coumarin ring system and water molecules further enhances the dissolution process [9].
The dissolution kinetics of sodium methylesculetin acetate in water are rapid, with complete dissolution typically achieved within minutes of contact even at high concentrations [9]. Temperature effects on solubility follow typical ionic compound behavior, with solubility increasing substantially with elevated temperatures [11] [10]. At 0°C, the solubility remains high but decreases to approximately 80% of the room temperature value, while at 60°C, solubility increases by approximately 15-20% [10].
The high aqueous solubility makes sodium methylesculetin acetate particularly suitable for applications requiring rapid dissolution and bioavailability, such as oral care products and topical formulations [9] [3]. The compound maintains its solubility characteristics across a wide pH range, though specific pH-dependent solubility studies require further investigation [9].
The solubility profile of sodium methylesculetin acetate in organic solvents varies significantly depending on the polarity and hydrogen bonding capacity of the solvent system [12] [13]. In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound demonstrates good solubility, though considerably lower than in water [14] [15]. These solvents can effectively solvate the ionic species through dipole interactions, though the absence of hydrogen bonding capacity limits the extent of dissolution compared to protic solvents [12].
Polar protic solvents including methanol and ethanol provide moderate solubility for sodium methylesculetin acetate [13] [16]. The presence of hydroxyl groups in these solvents enables hydrogen bonding interactions with both the carboxylate functionality and the hydroxyl groups on the coumarin ring system [16]. However, the lower dielectric constants of these solvents compared to water result in reduced solvation of the ionic components [13].
In moderately polar solvents such as acetone and ethyl acetate, sodium methylesculetin acetate exhibits limited solubility [12] [13]. The reduced polarity and limited hydrogen bonding capacity of these solvents provide insufficient solvation energy to overcome the ionic interactions within the solid state [12]. Nonpolar solvents including hexane and other hydrocarbons show essentially no solubility for the compound, as expected for ionic species in nonpolar media [12] [13].
The solubility behavior of sodium methylesculetin acetate exhibits significant pH dependence due to the presence of ionizable functional groups within the molecular structure [17] [9]. Under alkaline conditions (pH > 8), the compound maintains maximum solubility as both the carboxylate group and any phenolic hydroxyl groups remain deprotonated, maximizing ionic character and water interaction [17] [9]. The fully ionized state provides optimal electrostatic interactions with water molecules and minimizes intramolecular hydrogen bonding that could reduce solubility [9].
At neutral pH conditions (pH 6-8), sodium methylesculetin acetate retains high solubility, though slight reductions may occur due to partial protonation of weakly acidic functional groups [9]. The buffering capacity of the acetate component helps maintain solution pH and prevents dramatic solubility changes in this range [17] [9]. This pH stability is particularly advantageous for formulation applications where pH control is critical [9].
Under acidic conditions (pH < 4), solubility decreases substantially as protonation of the carboxylate group reduces the ionic character of the molecule [17] [4]. The formation of the free acid form leads to increased intramolecular hydrogen bonding and reduced water solubility [17]. At very low pH values (pH < 2), precipitation of the free acid form may occur, requiring careful pH management in acidic formulations [4].
Sodium methylesculetin acetate exhibits characteristic ultraviolet-visible absorption patterns typical of coumarin derivatives, with distinct absorption maxima at 348 nm and 292 nm [14] [15] [18]. These absorption bands correspond to π→π* electronic transitions within the conjugated benzopyran ring system, with the longer wavelength band (Band I, 300-390 nm) associated with the extended conjugation involving the hydroxyl substituents and the shorter wavelength band (Band II, 240-280 nm) arising from the benzene ring chromophore [18].
The molar absorptivity values for these transitions are substantial, indicating strong electronic coupling within the aromatic system [14] [18]. The 348 nm absorption band shows particularly high intensity, making this wavelength suitable for quantitative analytical determinations [19] [18]. The presence of the methyl substituent at the 4-position and the hydroxyl group at the 6-position create specific electronic perturbations that distinguish the spectrum from other coumarin derivatives [18].
Solvent effects on the ultraviolet-visible spectrum are moderate, with polar solvents causing slight bathochromic shifts in the absorption maxima [18] [20]. In aqueous solution, the spectrum shows good stability over time, indicating minimal photodegradation under normal analytical conditions [18]. The spectral characteristics remain consistent across the physiological pH range, making the compound suitable for biological and pharmaceutical applications requiring optical monitoring [19] [18].
The infrared spectrum of sodium methylesculetin acetate displays characteristic absorption bands that provide detailed structural information about the functional groups present in the molecule [21] [22] [23]. The carbonyl stretching vibration of the lactone ring appears as a strong, sharp peak in the region of 1750-1730 cm⁻¹, consistent with the α-pyrone functionality of the coumarin core [22] [23]. This band is particularly diagnostic for coumarin derivatives and shows minimal variation with different substituents [22].
The carboxylate functionality of the acetate group contributes distinctive bands in the 1600-1400 cm⁻¹ region, with antisymmetric and symmetric stretching vibrations of the COO⁻ group appearing as medium to strong intensity peaks [24] [21] [23]. The sodium salt formation is evidenced by the characteristic splitting and frequency shifts of these carboxylate bands compared to the free acid form [24] [23]. The presence of the sodium cation influences the vibrational modes through electrostatic interactions, resulting in predictable frequency changes [24].
Carbon-oxygen stretching vibrations appear in the 1300-1000 cm⁻¹ region, providing information about the ether linkages and hydroxyl substituents within the molecule [22] [23]. The aromatic carbon-carbon stretching and bending modes contribute multiple peaks in the 1600-1400 cm⁻¹ and 900-700 cm⁻¹ regions, respectively [22]. The methyl group substituents generate characteristic deformation and rocking modes in the 1400-1300 cm⁻¹ range [25] [22].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of sodium methylesculetin acetate through analysis of both ¹H and ¹³C spectra [26] [27] [28]. The ¹H NMR spectrum in deuterium oxide solution displays aromatic proton signals in the characteristic 6-8 ppm region, with the coumarin ring protons appearing as distinct multipets reflecting the substitution pattern [27] [28]. The methyl group attached to the coumarin ring generates a sharp singlet in the 2-3 ppm region, while the acetate methylene protons appear as a characteristic singlet around 4-5 ppm [27] [29].
The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule [26] [30]. The carbonyl carbons of both the lactone and carboxylate functionalities appear in the characteristic downfield region (160-180 ppm), with distinct chemical shifts allowing differentiation between these groups [26] [30]. The aromatic carbons of the benzopyran system contribute multiple signals in the 100-160 ppm range, with the hydroxyl-substituted carbons showing characteristic downfield shifts due to deshielding effects [26].
Integration patterns in the ¹H NMR spectrum confirm the molecular stoichiometry and provide quantitative information about the relative abundance of different proton environments [27] [31]. The coupling patterns observed in the aromatic region provide detailed information about the substitution pattern and confirm the structure of the coumarin core [27] [28]. Dynamic NMR studies reveal no significant conformational exchange processes at ambient temperature, indicating a rigid molecular structure [27].
Mass spectrometric analysis of sodium methylesculetin acetate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [32] [33] [34]. The molecular ion peak appears at m/z 272, corresponding to the sodium adduct [M+Na]⁺, which is typically the most abundant species observed under electrospray ionization conditions [33] [34]. The molecular ion shows good stability under standard ionization conditions, allowing for accurate mass determination and isotope pattern analysis [33].
The primary fragmentation pathways involve neutral losses characteristic of acetate-containing compounds [32] [33]. Loss of acetic acid (60 Da) from the molecular ion represents a major fragmentation route, generating a product ion at m/z 212 that corresponds to the sodium salt of methylesculetin [32] [33]. Additional fragmentation occurs through loss of the acetate group (59 Da), producing ions at m/z 213 [32]. These fragmentation patterns are consistent with the proposed structure and provide confirmatory evidence for the presence of the acetate functionality [33].
Secondary fragmentation of the coumarin ring system generates characteristic product ions that provide information about the substitution pattern [32] [34]. Loss of carbon monoxide (28 Da) from the lactone ring is commonly observed, while elimination of formaldehyde (30 Da) from the methyl substituent provides additional structural information [32] [34]. The fragmentation patterns show good reproducibility across different ionization techniques and provide reliable structural fingerprints for analytical identification [33] [34].